![molecular formula C23H41NO B14741017 2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol CAS No. 5243-28-7](/img/structure/B14741017.png)
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol is a hindered phenolic compound widely used as an antioxidant to stabilize lubricant oils . Its molecular formula is C17H29NO, and it has a molecular weight of 263.42 g/mol . This compound is known for its ability to prevent oxidation, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol can be synthesized through the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction involves the following steps:
Alkylation: Phenol reacts with isobutene in the presence of aluminum phenoxide to form 2,6-di-tert-butylphenol.
Aminomethylation: The resulting 2,6-di-tert-butylphenol undergoes aminomethylation with formaldehyde and dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The tert-butyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced phenolic compounds.
Substitution: Substituted phenols with various functional groups.
Applications De Recherche Scientifique
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol has numerous applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential as a stabilizer in biological samples.
Medicine: Explored for its antioxidant properties in pharmaceutical formulations.
Industry: Widely used in the lubricant industry to enhance the stability and lifespan of oils.
Mécanisme D'action
The antioxidant activity of 2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol is attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this process by stabilizing the resulting phenoxyl radicals through resonance . The tert-butyl groups provide steric hindrance, preventing further oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Used as a precursor to more complex antioxidants and light-protection agents.
Uniqueness
2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol is unique due to its enhanced steric hindrance provided by the tert-butyl groups and the presence of the dibutylamino group, which enhances its solubility and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
5243-28-7 |
|---|---|
Formule moléculaire |
C23H41NO |
Poids moléculaire |
347.6 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(dibutylamino)methyl]phenol |
InChI |
InChI=1S/C23H41NO/c1-9-11-13-24(14-12-10-2)17-18-15-19(22(3,4)5)21(25)20(16-18)23(6,7)8/h15-16,25H,9-14,17H2,1-8H3 |
Clé InChI |
PABQNESKFCJFJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


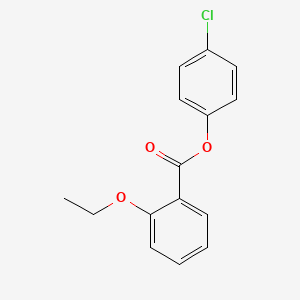

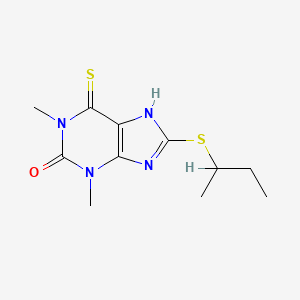

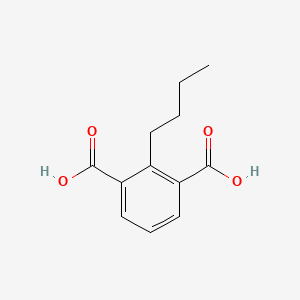
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
![2-Methyl-2-{[(2-methylprop-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14740958.png)
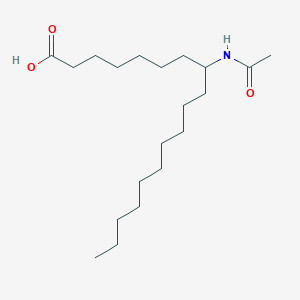
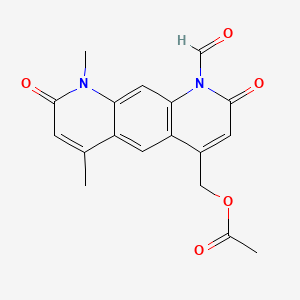
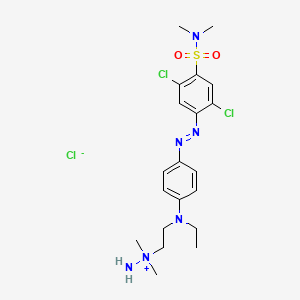
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol](/img/structure/B14740994.png)
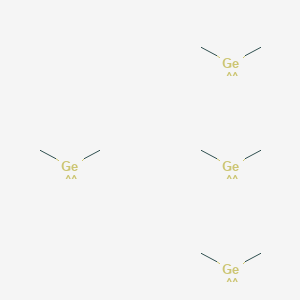
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)
